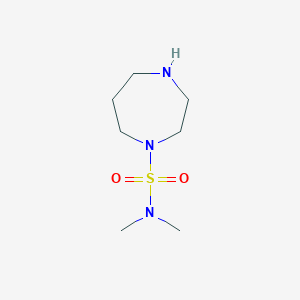

N,N-dimethyl-1,4-diazepane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17N3O2S |

|---|---|

Molecular Weight |

207.30 g/mol |

IUPAC Name |

N,N-dimethyl-1,4-diazepane-1-sulfonamide |

InChI |

InChI=1S/C7H17N3O2S/c1-9(2)13(11,12)10-6-3-4-8-5-7-10/h8H,3-7H2,1-2H3 |

InChI Key |

WFGRTRULPNUXGG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCNCC1 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of N,n Dimethyl 1,4 Diazepane 1 Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For N,N-dimethyl-1,4-diazepane-1-sulfonamide, the structure suggests several distinct proton signals. The diazepane ring's flexibility might lead to broadened signals at room temperature, but a general pattern can be predicted.

The key expected signals are:

A singlet corresponding to the six protons of the two equivalent methyl groups attached to the sulfonamide nitrogen.

Multiple signals for the ten protons of the 1,4-diazepane ring. Due to the substitution on one nitrogen, the methylene (B1212753) groups are chemically non-equivalent and would be expected to appear as distinct multiplets. Specifically, the protons on C2 and C7, C3 and C6, and C5 can be distinguished.

The predicted chemical shifts (δ) in a solvent like CDCl₃ are based on standard functional group values.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N(SO₂)-(CH₃)₂ | 2.7 - 2.9 | Singlet (s) | 6H |

| Ring-CH₂ (C2, C7) | 3.3 - 3.5 | Triplet (t) | 4H |

| Ring-CH₂ (C3, C6) | 2.8 - 3.0 | Triplet (t) | 4H |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different types of carbon atoms in a molecule and their electronic environment. For this compound, symmetry dictates the number of expected signals.

The molecule's structure suggests four distinct carbon signals:

One signal for the two equivalent methyl carbons of the dimethylsulfonamide group.

Three signals for the carbons of the diazepane ring, corresponding to the C2/C7, C3/C6, and C5 positions.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N(SO₂)-(CH₃)₂ | 38 - 42 |

| Ring-CH₂ (C2, C7) | 50 - 55 |

| Ring-CH₂ (C3, C6) | 45 - 50 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₇H₁₇N₃O₂S), the exact molecular weight is 207.1045 g/mol . In a typical high-resolution mass spectrum (HRMS), the protonated molecule [M+H]⁺ would be observed, confirming the elemental composition.

Expected Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 208.1123.

Fragmentation Analysis: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. Key fragment ions would likely result from the cleavage of the sulfonamide group and fragmentation of the diazepane ring.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 208.11 | Molecular ion (protonated) |

| [M-SO₂N(CH₃)₂]⁺ | 101.11 | Loss of the dimethylsulfonamide group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint spectrum that is characteristic of the molecule's functional groups.

For this compound, the key vibrational modes would be associated with the sulfonamide group and the aliphatic amine structure.

Sulfonamide Group: Strong characteristic absorptions for the asymmetric and symmetric stretching vibrations of the S=O bonds are expected.

Aliphatic Moieties: C-H stretching and bending vibrations from the methyl and methylene groups will be present. C-N stretching vibrations are also expected.

Predicted IR/Raman Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine in ring) | 3300 - 3350 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| S=O Asymmetric Stretch | 1325 - 1350 | Strong |

| S=O Symmetric Stretch | 1140 - 1160 | Strong |

| S-N Stretch | 900 - 950 | Medium |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can generate a three-dimensional electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined.

Should single crystals of this compound be grown, X-ray diffraction analysis would provide unambiguous structural confirmation. Key insights would include:

Conformation of the Diazepane Ring: The seven-membered 1,4-diazepane ring can adopt several conformations, such as chair, boat, or twist-boat. Crystallography would reveal the preferred conformation in the solid state.

Geometry of the Sulfonamide Group: The analysis would confirm the bond lengths and angles of the N-S-O and C-N-S linkages, providing insight into the electronic effects of the sulfonamide group on the diazepane ring.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonding involving the secondary amine of the diazepane ring, which dictates the macroscopic properties of the solid.

As of now, a crystal structure for this specific compound has not been deposited in public crystallographic databases.

Table of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and in Silico Modeling for N,n Dimethyl 1,4 Diazepane 1 Sulfonamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hu.edu.egnih.govnih.gov In the context of N,N-dimethyl-1,4-diazepane-1-sulfonamide, molecular docking simulations would be instrumental in identifying potential biological targets and elucidating the specific binding interactions at the atomic level.

Methodology and Predicted Interactions: The process begins with obtaining the three-dimensional structures of potential protein targets from databases like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using computational chemistry software. Docking programs would then be used to fit the ligand into the binding site of the target protein, generating various possible binding poses. These poses are then scored based on a function that estimates the binding affinity.

For instance, drawing parallels from studies on related sulfonamide-bearing diazepam derivatives, this compound could be docked against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. hu.edu.egnih.gov It is plausible that the sulfonamide moiety could form crucial hydrogen bonds with amino acid residues in the kinase domain of VEGFR-2. The diazepane ring, with its flexible conformation, could adopt a shape that fits snugly into hydrophobic pockets within the active site, while the dimethylamino group might engage in additional electrostatic or van der Waals interactions.

Similarly, considering the diazepane core, which is a feature of benzodiazepines, docking studies could explore interactions with the GABA-A receptor. nih.gov The simulations could predict whether the compound binds to the classic benzodiazepine (B76468) binding site or an allosteric site, and identify the key residues involved in stabilizing the complex.

A hypothetical docking study of this compound against a target protein might yield results as summarized in the interactive table below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| VEGFR-2 | -8.5 | Cys919, Asp1046 | Hydrogen Bond |

| GABA-A Receptor | -7.9 | His101, Tyr159 | Pi-Alkyl, Hydrogen Bond |

| Carbonic Anhydrase IX | -9.2 | Thr200, Gln92 | Hydrogen Bond, van der Waals |

This table presents hypothetical data for illustrative purposes, based on docking studies of similar compounds.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Site Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govmdpi.com This technique is crucial for understanding the conformational flexibility of this compound and the dynamic changes in the binding site of a target protein upon ligand binding.

Simulating the Complex in a Biological Environment: Following a promising docking result, an MD simulation would be set up by placing the ligand-protein complex in a simulated biological environment, typically a box of water molecules with ions to mimic physiological conditions. The simulation then calculates the forces between atoms and their movements over a set period, often in the nanosecond to microsecond range. peerj.com

For this compound, MD simulations would reveal the stability of the docked pose. It would show whether the key interactions predicted by docking are maintained over time. The simulations can also uncover alternative binding modes and provide insights into the conformational changes the flexible diazepane ring might undergo within the binding pocket. Furthermore, MD can shed light on the role of water molecules in mediating ligand-protein interactions.

Analysis of the MD trajectory can provide valuable data, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

| Simulation Parameter | Information Gained | Relevance to this compound |

| RMSD of the complex | Stability of the ligand in the binding site | Confirms if the predicted binding mode is stable over time. |

| RMSF of protein residues | Flexibility of different parts of the protein | Identifies which parts of the binding site are flexible and can adapt to the ligand. |

| Hydrogen bond analysis | Persistence of hydrogen bonds | Determines the strength and importance of specific hydrogen bonds for binding affinity. |

This table illustrates the type of data obtained from MD simulations and its relevance.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of a molecule with high accuracy. For this compound, these calculations can predict its reactivity, stability, and various spectroscopic properties.

Understanding the Molecule at an Electronic Level: Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap suggests it is more reactive.

For this compound, quantum chemical calculations could reveal the most likely sites for metabolic attack by identifying atoms with high electron density or susceptibility to electrophilic or nucleophilic reactions. The electrostatic potential map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for its interaction with biological targets. For example, the oxygen atoms of the sulfonamide group would likely be regions of negative potential, making them potential hydrogen bond acceptors.

| Calculated Property | Significance for this compound |

| HOMO-LUMO Gap | Predicts chemical reactivity and stability. |

| Molecular Electrostatic Potential | Identifies regions for electrostatic interactions and potential sites for hydrogen bonding. |

| Atomic Charges | Indicates the distribution of charge across the molecule, influencing interactions. |

This table outlines key quantum chemical properties and their importance.

Virtual Screening Methodologies for Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of this compound, virtual screening could be used to identify other compounds with a similar scaffold that may have enhanced activity or better pharmacokinetic properties.

High-Throughput In Silico Screening: The process involves creating a large digital library of compounds, which can range from commercially available molecules to virtually generated structures. These compounds are then rapidly docked into the binding site of a target protein, and their predicted binding affinities are calculated. nih.gov The top-scoring compounds are then selected for further investigation.

Starting with this compound as a lead compound, a virtual screening campaign could be designed to explore a chemical space of related diazepane-sulfonamide derivatives. By systematically modifying different parts of the molecule (e.g., substituents on the diazepane ring or the sulfonamide nitrogen), vast libraries can be generated and screened in silico. This approach accelerates the discovery of new lead compounds without the need for extensive and costly synthesis and biological testing of every single derivative.

Solvent Interaction Analysis (e.g., WaterMap) in Binding Pockets

The role of water molecules in the binding pocket of a protein is critical and can significantly influence ligand binding affinity. Solvent interaction analysis tools, such as WaterMap, are used to identify and characterize these water molecules.

The Role of Water in Binding: WaterMap calculations analyze the thermodynamic properties of water molecules in the binding site, identifying those that are energetically unfavorable ("unhappy" waters) and can be displaced by a ligand to improve binding affinity. Conversely, it can also identify water molecules that form stable hydrogen bond networks and are energetically costly to displace.

For this compound, a WaterMap analysis of a potential target's binding site would provide valuable insights for lead optimization. By designing derivatives that can displace the "unhappy" water molecules, it is possible to achieve a significant gain in binding enthalpy and, therefore, potency. This analysis would guide the rational placement of functional groups on the this compound scaffold to maximize favorable interactions and displace unfavorable water molecules.

Investigation of Biological Activities and Mechanistic Insights for N,n Dimethyl 1,4 Diazepane 1 Sulfonamide Derivatives

Enzyme Inhibition Profiling and Mechanistic Studies

Derivatives featuring the 1,4-diazepane ring and sulfonamide moieties have been investigated for their inhibitory effects across several classes of enzymes. The specific structural components of these molecules play distinct roles in their binding affinity and inhibitory mechanisms.

Inhibition of Viral Reverse Transcriptase (e.g., HIV-1 NNRTIs)

While direct studies on N,N-dimethyl-1,4-diazepane-1-sulfonamide as an HIV-1 inhibitor are not prevalent, research on structurally analogous compounds, such as dipyridodiazepinone derivatives, provides significant mechanistic insights. These compounds belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov

NNRTIs function through an allosteric inhibition mechanism. proteopedia.org They bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, located near the polymerase active site, but distinct from the substrate (nucleotide) binding site. proteopedia.orgnih.gov This binding event induces conformational changes in the enzyme that distort the deoxynucleoside triphosphate (dNTP) binding site and displace the "primer grip" in the palm subdomain of the enzyme. proteopedia.org The result is a non-productive enzyme-DNA complex where nucleotide binding may still occur, but the subsequent chemical reaction—the incorporation of the nucleotide into the growing DNA chain—is blocked. nih.gov

One such derivative, BI-RG-587, which contains a nih.govacs.orgdiazepine (B8756704) ring, has been shown to selectively suppress HIV-1 RT activity. Its inhibitory action is dependent on the template-primer used, with the lowest IC50 values observed with poly(rC)-oligo(dG)12-18 and poly(dA)-oligo(dT)12-18 templates. nih.gov The inhibition by BI-RG-587 is mutually exclusive with other RT inhibitor classes, highlighting its distinct binding mode. nih.gov This evidence suggests that derivatives containing a 1,4-diazepane ring can serve as a scaffold for potent NNRTIs that allosterically disrupt the function of HIV-1 reverse transcriptase.

Table 1: Inhibition of HIV-1 Reverse Transcriptase by Dipyridodiazepinone Derivative (BI-RG-587)

| Template-Primer | Effect on Inhibition |

|---|---|

| poly(rC)-oligo(dG)12-18 | Enhanced inhibition |

| poly(dA)-oligo(dT)12-18 | High inhibition (low IC50) |

| poly(rA)-oligo(dT)10 | Decreased inhibition |

| poly(rU)-oligo(dA)12-18 | No effect |

Targeting Dihydrofolate Reductase (DHFR)

Scientific literature available through comprehensive searches does not currently provide evidence of inhibitory activity or mechanistic studies for this compound derivatives against dihydrofolate reductase (DHFR).

Inhibition of Bacterial Enzymes (e.g., DapE)

There is currently no available scientific literature detailing the inhibition of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) by this compound derivatives.

Modulation of Protein Tyrosine Phosphatases (PTPN1/2)

No research findings were identified in available scientific literature regarding the modulation of protein tyrosine phosphatases PTPN1 or PTPN2 by this compound derivatives.

Inhibition of Cyclin-Dependent Kinases (CDK9)

The 1,4-diazepane ring has been identified as a key structural feature for achieving selectivity in the inhibition of Cyclin-Dependent Kinase 9 (CDK9). cardiff.ac.uk CDK9 is a crucial regulator of transcriptional elongation, making it an attractive target in oncology. cardiff.ac.uknih.gov

In structure-based design studies of 2,4,5-trisubstituted pyrimidine (B1678525) inhibitors, the introduction of a bulky 7-membered 1,4-diazepane ring at the R3 position resulted in compounds with significantly enhanced selectivity for CDK9 over the related CDK2. cardiff.ac.uk For instance, compound 30k , which incorporates this ring, demonstrated approximately 156-fold selectivity for CDK9. Molecular docking revealed that the 1,4-diazepane moiety of this selective inhibitor is positioned towards the thiazole (B1198619) ring within the CDK9 binding site. cardiff.ac.uk

Conversely, modification of the diazepane ring's amine group can negatively impact this selectivity. When the amine was converted to a sulfonamide (30j ), the CDK9/CDK2 selectivity was reduced, suggesting that a hydrogen bond donor or a positively charged group at this position is critical for selective binding. cardiff.ac.uk This highlights the nuanced role of the complete this compound structure: while the diazepane ring can confer high selectivity, the sulfonamide modification may diminish this advantage in the context of CDK9 inhibition. cardiff.ac.uk

Table 2: Effect of R3-Substituent on CDK9/CDK2 Selectivity

| Compound | R3-Substituent Modification | CDK9/CDK2 Selectivity |

|---|---|---|

| 30k | Introduction of 1,4-diazepane ring | ~156-fold |

| 30j | Conversion of diazepane amine to sulfonamide | Reduced |

| 30l | Conversion of diazepane amine to lactam | Greatly reduced |

| 30m | Introduction of bridged diazepane | ~120-fold |

Carbonic Anhydrase (CA) Inhibition Mechanisms

The primary mechanism for the inhibition of carbonic anhydrases (CAs) by this compound and related compounds is dictated by the sulfonamide group (-SO₂NH₂). acs.orgnih.govacs.org Sulfonamides are a well-established class of CA inhibitors that act by directly interacting with the zinc ion in the enzyme's active site. acs.orgmdpi.com

The mechanism involves the deprotonated sulfonamide anion (R-SO₂NH⁻) acting as a potent zinc-binding group (ZBG). acs.orgacs.org It coordinates to the catalytic Zn(II) ion, which is essential for the enzyme's function of reversibly hydrating carbon dioxide. acs.orgmdpi.com This binding displaces the zinc-bound water molecule/hydroxide (B78521) ion that is crucial for catalysis. acs.org

Structural studies via X-ray crystallography have confirmed this binding mode. The sulfonamide nitrogen coordinates to the zinc ion, and the sulfonamide's oxygen atoms typically form a network of hydrogen bonds with active site residues, such as the backbone amide of Threonine 199 (Thr199). nih.gov This interaction further stabilizes the enzyme-inhibitor complex. nih.gov In this inhibitory model, the N,N-dimethyl-1,4-diazepane portion of the molecule acts as a "tail" or scaffold. While not directly involved in binding the zinc ion, this part of the molecule extends into the active site cavity, where its interactions with various amino acid residues can significantly influence the compound's binding affinity and, crucially, its selectivity for different CA isoforms (e.g., CA I, II, IX, XII). acs.org

Antiviral Activity Against RSV Polymerase Complex

Derivatives of the 1,4-diazepane sulfonamide scaffold have been identified as potent non-nucleoside inhibitors of the Respiratory Syncytial Virus (RSV) polymerase complex. nih.gov A high-throughput screening effort identified a class of compounds with nano- to low-micromolar activity against RSV. nih.gov The initial hit, compound 1a (GRP-74915) , demonstrated an EC50 of 0.21 µM and a selectivity index (SI) of 40, establishing it as a promising lead for further development. nih.gov

The antiviral activity of this chemical series is specific to RSV. When tested against other RNA viruses like vesicular stomatitis virus (VSV) and influenza A, compound 1a showed no inhibitory effects, indicating that its mechanism is not based on general cytotoxicity or interference with host cell polymerases. nih.gov Structure-activity relationship (SAR) studies explored modifications at various positions of the diazepine ring. For instance, replacing a methyl group at the C3 position with a chloro substituent resulted in a slightly less active compound (1f , EC50 = 0.76 µM). nih.gov However, substituting the methyl with a larger phenyl group (1h ) led to a loss of significant inhibitory activity. nih.gov

Through a combination of metabolite tracking, chemical refinement, and 3D-quantitative structure-activity relationship (3D-QSAR) modeling, researchers developed analogs with substantially improved potency and selectivity. nih.gov A notable example is compound 8n , which exhibited an EC50 of 0.06 µM and an impressive selectivity index of 500, marking a significant advancement from the initial lead compound. nih.gov These findings establish a solid platform for the development of therapeutic candidates targeting the RSV polymerase. nih.gov

Table 1: Antiviral Activity of this compound Derivatives Against RSV

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 1a (GRP-74915) | 0.21 | >8.4 | 40 |

| 1f | 0.76 | 30 | ~40 |

| 1g | ~10 | - | - |

| 1h | >10 | - | - |

| 8n | 0.06 | >30 | 500 |

Receptor Binding and Functional Modulation Studies

Orexin (B13118510) Receptor System Modulation

The 1,4-diazepane scaffold is a key structural feature in the development of modulators for the orexin receptor system, which is implicated in regulating sleep and arousal. nih.govlookchem.com Antagonism of the orexin 1 (OX1R) and orexin 2 (OX2R) receptors is a recognized mechanism for treating insomnia. nih.gov Research has led to the discovery of potent, CNS-penetrant dual orexin receptor antagonists based on an N,N-disubstituted-1,4-diazepane structure. nih.gov Oral administration of one such antagonist to rats resulted in a measurable decrease in wakefulness and a corresponding increase in both REM and non-REM sleep. nih.gov

The development of these antagonists has involved extensive structure-activity relationship (SAR) studies. One series of diazepane dual orexin receptor antagonists included 2-{4-[5-methyl-2-(2H-1,2,3-triazolyl-2-yl)benzoyl]-1,4-diazepan-1-yl}quinazoline (Compound 1) , which showed high affinity for both orexin receptors but suffered from low oral bioavailability. lookchem.com Molecular modeling indicated that these N,N-1,4-diazepane antagonists adopt a specific low-energy conformation. lookchem.com This insight led to the design of constrained diazepanes, such as those with a 3,9-diazabicyclo[4.2.1]nonane core, which maintained potent antagonism at both OX1R and OX2R while demonstrating improved oral bioavailability and sleep-promoting effects in animal models. lookchem.com

Furthermore, the 1,4-diazepane framework has been utilized to create radiolabeled ligands for imaging orexin receptors. nih.gov Novel 18F-labeled 1,4-diazepane derivatives have been synthesized and evaluated as potential positron emission tomography (PET) probes for visualizing OX1R in the brain. nih.gov One such derivative, [18F]BTF , displayed high and selective binding affinity for OX1R and showed potential for imaging high-expression regions of the receptor in the mouse brain. nih.gov The arylsulfonamide moiety has also been incorporated into structures targeting the orexin system, leading to the discovery of dual orexin receptor agonists. nih.govumn.edu

Table 2: Orexin Receptor Activity of Representative Diazepane Derivatives

| Compound | Target | Activity | Key Finding |

|---|---|---|---|

| N,N-disubstituted-1,4-diazepane | OX1R/OX2R | Antagonist | Promotes sleep in rats. nih.gov |

| Compound 1 | OX1R/OX2R | Antagonist | High affinity, low bioavailability. lookchem.com |

| 3,9-diazabicyclo[4.2.1]nonane core (8a) | OX1R/OX2R | Antagonist | Improved bioavailability and in vivo activity. lookchem.com |

| [18F]BTF | OX1R | PET Ligand | High and selective binding affinity for imaging. nih.gov |

Serotonin (B10506) 5-HT6 Receptor Antagonism

The serotonin 5-HT6 receptor (5-HT6R), found primarily in the brain, is a therapeutic target for cognitive disorders. dntb.gov.ua Aryl sulfonamides are a known class of 5-HT6 antagonists, and this knowledge has been applied to the design of novel derivatives. dntb.gov.ua Researchers have synthesized and evaluated a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides for their potential as 5-HT6 antagonists. nih.govdntb.gov.ua

The design hypothesis for these compounds posits that a positively charged basic amine, such as the terminal nitrogen of the 1,4-diazepane ring, is crucial for binding to the 5-HT6 receptor. dntb.gov.ua The flexible methylene (B1212753) spacer connecting the diazepane to the phenyl-sulfonamide core is thought to provide the correct orientation for this interaction. dntb.gov.ua The synthesis of these target compounds was achieved by reacting 3-nitrobenzaldehyde (B41214) with substituted 1,4-diazepanes, followed by reduction and subsequent reaction with various sulfonyl chlorides. nih.govdntb.gov.ua The resulting derivatives showed activity comparable to other 5-HT6 antagonists reported in the literature, supporting their potential to address memory deficits. nih.govdntb.gov.ua

Sigma Receptor (σ1R) Ligand Interactions

Sigma receptors (σRs), particularly the σ1R subtype, are chaperone proteins involved in various cellular signaling pathways and are considered targets for treating neurodegenerative disorders. nih.govmdpi.com A series of novel 1,4-diazepane-based derivatives has been developed as σR ligands through a strategy of conformational expansion from previously synthesized piperidine-based compounds. nih.gov

In this series, the highest affinity for the σ1 receptor was achieved with derivatives containing benzofurane (2c , 3c ) and quinoline (B57606) (2d , 3d ) substituents. nih.gov Molecular dynamics simulations confirmed a strong interaction between the benzofurane derivative 2c and the active site of the receptor. nih.gov The larger diazepane ring, compared to the original piperidine (B6355638) scaffold, appeared to fix the ligand in a position that is more accessible for hydrogen bonding with key amino acid residues within the protein pocket. nih.gov These high-affinity diazepane derivatives also exhibited low cytotoxicity and potent antioxidant activity, highlighting their potential as neuroprotective agents. nih.gov

Table 3: Sigma Receptor (σ1R) Affinity of Diazepane Derivatives

| Compound | Substituent | σ1R Affinity (Ki, nM) |

|---|---|---|

| 2c | Benzofurane | High |

| 3c | Benzofurane | High |

| 2d | Quinoline | High |

| 3d | Quinoline | High |

GABA-A Receptor Binding Profiles

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the brain and is the target for clinically important drugs like benzodiazepines. nih.govwikipedia.org These drugs bind to an allosteric site at the interface between the α and γ subunits of the receptor, enhancing the effect of GABA. nih.govwikipedia.org

The 1,4-diazepine ring is the core structure of benzodiazepines. mdpi.com While specific binding data for this compound itself is not detailed in the provided research, studies on related structures provide insight. For example, a series of disubstituted 1,4-diazepines was synthesized and showed affinity for benzodiazepine (B76468) receptor subtypes. nih.gov Specifically, dihydro-1H-1,4-diazepine 5 was found to have IC50 values of 1.5 µM and 1.1 µM at different receptor subtypes. nih.gov

Additionally, research into 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines, which feature an arylsulfonyl group similar to the target compound class, identified them as allosteric modulators of the GABA-A receptor. nih.gov This suggests that the arylsulfonyl moiety can be a key pharmacophore for interacting with the GABA-A receptor system. nih.gov The collective evidence indicates that the broader class of diazepine and arylsulfonyl-containing compounds are active at the GABA-A receptor, though further research is needed to delineate the specific binding profile of this compound derivatives.

Cannabinoid Receptor (CB2) Ligand Discovery

The cannabinoid receptor 2 (CB2) is expressed primarily in peripheral and immune cells and is an attractive therapeutic target due to its role in inflammation and pain without the psychoactive effects associated with the CB1 receptor. nih.gov A high-throughput screening campaign successfully identified aryl 1,4-diazepane compounds as potent and selective agonists for the CB2 receptor. nih.gov

This class of compounds initially suffered from poor drug-like properties, including low microsomal stability and poor solubility. nih.gov However, subsequent structure-activity relationship (SAR) studies focused on optimizing these parameters. nih.gov These efforts led to the development of aryl 1,4-diazepane derivatives with improved solubility and permeability, enhancing their potential as therapeutic agents targeting the CB2 receptor. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name/Identifier | Chemical Class/Scaffold |

|---|---|

| This compound | Diazepane Sulfonamide |

| 1a (GRP-74915) | Pyrazolo[1,5-a] nih.govlookchem.comdiazepine-2-sulfonamide |

| 1f | Pyrazolo[1,5-a] nih.govlookchem.comdiazepine-2-sulfonamide |

| 1g | Pyrazolo[1,5-a] nih.govlookchem.comdiazepine-2-sulfonamide |

| 1h | Pyrazolo[1,5-a] nih.govlookchem.comdiazepine-2-sulfonamide |

| 8n | Pyrazolo[1,5-a] nih.govlookchem.comdiazepine-2-sulfonamide |

| 2-{4-[5-methyl-2-(2H-1,2,3-triazolyl-2-yl)benzoyl]-1,4-diazepan-1-yl}quinazoline | Diazepane |

| [18F]BTF | 1,4-Diazepane |

| RTOXA-43 (40) | Arylsulfonamide |

| 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides | Diazepanyl-phenyl-sulfonamide |

| 2c | Benzofurane-substituted Diazepane |

| 3c | Benzofurane-substituted Diazepane |

| 2d | Quinoline-substituted Diazepane |

| 3d | Quinoline-substituted Diazepane |

| Dihydro-1H-1,4-diazepine 5 | Dihydro-1H-1,4-diazepine |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

The exploration of Structure-Activity Relationships (SAR) is fundamental to understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. These studies, combined with pharmacophore modeling, provide a roadmap for designing more effective therapeutic agents. nih.gov A pharmacophore represents the essential spatial arrangement of features in a molecule that are responsible for its biological activity. nih.govnih.gov

Correlations between Structural Modifications and Biological Potency

SAR studies for sulfonamide-containing compounds demonstrate that even minor structural modifications can significantly impact biological potency. openaccesspub.org For derivatives of this compound, key areas for modification include the diazepane ring, the N,N-dimethylamino group, and potential substitutions on the sulfonamide's aryl group, if present.

The biological activity of sulfonamide derivatives is often dependent on the substituents attached to the nitrogen atom of the sulfonamide group and any associated aromatic rings. mdpi.com For instance, in other classes of sulfonamides, introducing electron-donating or electron-withdrawing groups to an aromatic ring attached to the sulfonamide can modulate activity. nih.gov While this compound itself lacks a phenyl group directly on the sulfonyl moiety, derivatives often incorporate one. Modifications to this ring, such as adding halogen atoms (e.g., -F, -Cl) or small alkyl groups (e.g., -CH3), can alter properties like lipophilicity and electronic distribution, thereby influencing target binding and potency. researchgate.netresearchgate.netnih.gov

The diazepine ring is also a prime candidate for structural alteration. Its flexibility allows for various conformations that can affect how the molecule interacts with a biological target. chemisgroup.us Modifications to the diazepine ring itself, such as changing the substitution pattern or introducing further unsaturation, could lead to derivatives with enhanced potency or selectivity.

The N,N-dimethyl substitution on the sulfonamide nitrogen is another critical feature. Varying the size and nature of these alkyl groups can directly influence steric and electronic properties, which are crucial for receptor interaction.

Below is a table illustrating potential structural modifications to a hypothetical aryl-diazepane-sulfonamide backbone and their generally anticipated effects on biological potency based on established medicinal chemistry principles for related compounds.

Table 1: Hypothetical SAR for N-Aryl-1,4-diazepane-1-sulfonamide Derivatives

| Modification Site | Substituent (R) | Expected Impact on Potency | Rationale |

|---|---|---|---|

| Aryl Ring (para-position) | -H (Hydrogen) | Baseline | Reference compound. |

| -F (Fluoro) | Potential Increase | Can enhance binding through favorable interactions and improve metabolic stability. researchgate.net | |

| -Cl (Chloro) | Potential Increase | Alters electronic properties and lipophilicity, potentially improving target engagement. researchgate.net | |

| -CH3 (Methyl) | Variable | Can increase potency by occupying a hydrophobic pocket, or decrease it due to steric hindrance. researchgate.netnih.gov | |

| -OCH3 (Methoxy) | Variable | Can increase hydrogen bonding capacity but may also alter conformation. nih.gov | |

| Diazepane Ring (Position 4) | -CH3 (Methyl) | Potential Increase | Can provide additional hydrophobic interactions and may fix the ring in a more active conformation. |

| -H (Hydrogen) | Baseline | Reference for N-substitution on the diazepine ring. |

Stereochemical and Conformational Influences on Activity

The three-dimensional structure of a molecule, including its stereochemistry and preferred conformation, is a critical determinant of its biological activity. For derivatives of this compound, both the chiral centers and the rotational freedom around key bonds can have a profound influence.

The sulfonamide group itself can adopt different orientations. Studies on aromatic sulfonamides have shown that the S-N bond can be perpendicular to an associated benzene (B151609) ring, with the amino group assuming specific geometries relative to the sulfonyl oxygens. nih.gov In some cases, hindered rotation around the Aryl-N bond can lead to stable conformational isomers (rotamers), which may exhibit different biological activities. researchgate.net

The seven-membered diazepine ring is inherently flexible and can exist in multiple conformations, such as boat and chair forms. The specific conformation adopted upon binding to a biological target is often the "bioactive conformation." The presence and location of substituents on the ring can influence this conformational preference, thereby affecting activity. chemisgroup.us

Furthermore, if substitutions on the diazepine ring create chiral centers, the resulting enantiomers or diastereomers can have vastly different biological potencies. It is common in drug development for one stereoisomer to be significantly more active than the others, as has been demonstrated for numerous classes of compounds. researchgate.net This highlights the importance of stereoselective synthesis to produce the most active isomer. nih.gov

Lead Optimization Strategies in Pre-clinical Drug Discovery

Lead optimization is a critical phase in drug discovery where a promising lead compound, identified through screening, is systematically modified to improve its pharmacological profile. danaher.combiobide.com This process aims to enhance potency, selectivity, and metabolic stability, turning a promising "hit" into a viable preclinical candidate. researchgate.net

Iterative Design, Synthesis, and Evaluation (DSE) Cycles

The cornerstone of lead optimization is the iterative cycle of Design, Synthesis, and Evaluation (DSE). danaher.com This process involves a continuous loop where new derivatives of a lead compound are rationally designed, chemically synthesized, and then biologically evaluated.

Design: Based on initial SAR data and, where possible, structural information of the target, medicinal chemists design new analogues of this compound. Computational tools like molecular docking and pharmacophore modeling can guide this design phase. danaher.com

Synthesis: The designed molecules are then produced using chemical synthesis. The development of efficient and flexible synthetic routes is crucial to rapidly generate a diverse set of analogues for testing. nih.gov

Evaluation: The newly synthesized compounds are subjected to a battery of biological assays to determine their potency, selectivity, and other key properties. This data then feeds back into the design phase of the next cycle, informing the design of the subsequent generation of compounds.

This iterative process allows for a systematic exploration of the chemical space around the lead scaffold, progressively refining the molecule's properties until a preclinical candidate with an optimal profile is identified. researchgate.net

Bioisosteric Transformations and Scaffold Hopping Approaches

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the properties of a lead compound. researchgate.net It involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. nih.gov For this compound derivatives, common bioisosteric replacements could be considered.

Table 2: Examples of Bioisosteric Replacements

| Original Group | Potential Bioisostere | Rationale |

|---|---|---|

| Sulfonamide (-SO2NH-) | Reversed Sulfonamide (-NHSO2-) | Alters hydrogen bonding vectors and synthetic accessibility. |

| Sulfone (-SO2CH2-) | Removes hydrogen bond donor, potentially improving cell permeability. | |

| Carboxamide (-CONH-) | Changes geometry and electronic properties while maintaining hydrogen bonding capabilities. |

| Aryl Ring (if present) | Heterocycle (e.g., Pyridine, Thiophene) | Can introduce new interaction points (e.g., hydrogen bond acceptors) and modify solubility and metabolism. researchgate.net |

Scaffold hopping is a more drastic approach where the core molecular framework (the scaffold) is replaced with a structurally different one that maintains a similar 3D arrangement of the key functional groups responsible for activity. nih.govnih.gov For derivatives based on the 1,4-diazepane scaffold, a scaffold hop might involve replacing the seven-membered ring with a different cyclic or acyclic structure that can project the sulfonamide and other key substituents into the same regions of space. This can lead to novel chemical entities with improved properties or different intellectual property profiles. researchgate.net

Rational Design based on Mechanistic Insights

As understanding of the biological target and the compound's mechanism of action grows, lead optimization can shift to a more rational, structure-based design approach. nih.gov If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, computational techniques like molecular docking can be used to visualize how this compound derivatives bind.

This insight allows chemists to design new modifications that are predicted to form more favorable interactions with the target, such as additional hydrogen bonds or hydrophobic contacts, thereby increasing potency. nih.gov Pharmacophore models, developed from a set of active compounds, can also serve as a guide for rational design, ensuring that new derivatives retain the key features required for activity. nih.govmdpi.com This mechanism-driven approach can accelerate the lead optimization process by focusing synthetic efforts on compounds with the highest probability of success. biobide.com

Mechanistic Studies of Biological Action

No specific mechanistic studies on the biological action of this compound or its immediate derivatives were identified in the available literature. Research in this area appears to be currently unpublished or not widely disseminated.

There is no available data from studies investigating the modulation of specific cellular pathways by this compound. While some 1,4-diazepane derivatives have been investigated for their potential as anticancer agents, with one study showing moderate inhibitory activity of terretrione derivatives on the migratory activity of MDA-MB-231 breast cancer cells, these compounds are structurally distinct from the sulfonamide . mdpi.com Another study on novel 1-benzhydryl-4-(substituted phenylcarboxamide / carbothioamide)-1,4-diazepane derivatives reported activity against a B-cell leukemic cell line, but again, these are not sulfonamide derivatives and their specific pathway interactions were not detailed. researchgate.netscirp.org

The molecular basis of drug resistance has not been studied for this compound. For the broader class of sulfonamide antibacterial drugs, resistance is well-documented and primarily occurs through two mechanisms:

Mutations in the bacterial folP gene, which encodes for the dihydropteroate (B1496061) synthase (DHPS) enzyme. mdpi.com DHPS is the target of sulfonamides, and these mutations reduce the binding affinity of the drug.

The acquisition of foreign genes, such as sul1 and sul2, via horizontal gene transfer. These genes encode for alternative, drug-resistant variants of the DHPS enzyme that exhibit pronounced insensitivity to sulfonamides while maintaining their normal function with the natural substrate, p-aminobenzoic acid (pABA). researchgate.net

However, no research has been published that specifically links these resistance mechanisms to compounds containing the 1,4-diazepane-1-sulfonamide (B3199185) core. Without experimental data, it is not possible to determine if this compound or its derivatives would be subject to these or other resistance mechanisms.

Q & A

Q. What are the standard synthetic protocols for N,N-dimethyl-1,4-diazepane-1-sulfonamide and its derivatives?

The synthesis typically involves nucleophilic substitution reactions between sulfonamide precursors and diazepane derivatives. For example, substituted phenylsulfonamides are synthesized by reacting 1,4-diazepane intermediates with sulfonyl chlorides under inert atmospheres (e.g., nitrogen) and controlled temperatures (25–60°C). Purification is achieved via flash chromatography or recrystallization, with yields varying based on substituent electronic effects (e.g., electron-withdrawing groups improve reactivity) .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical techniques include:

- ¹H/¹³C NMR : To verify hydrogen/carbon environments, such as the diazepane ring protons (δ 2.5–3.5 ppm) and sulfonamide S=O groups.

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., observed m/z 283.39 for the hydrochloride salt of a derivative) .

- X-ray Crystallography : For resolving conformational flexibility of the diazepane ring and sulfonamide geometry .

Q. What biological activities are associated with this compound class?

Sulfonamide derivatives are explored for enzyme inhibition (e.g., carbonic anhydrase) and antibacterial activity. The diazepane ring’s nitrogen atoms enable hydrogen bonding with biological targets, while substituents like halogens (e.g., Cl, Br) enhance binding affinity .

Advanced Research Questions

Q. How can contradictory efficacy data in biological assays be resolved?

Contradictions often arise from structural variations or assay conditions. For example:

- Case Study : A derivative with a 4-chlorophenyl group (10c) showed 50% lower activity than its 4-methoxy analog (10e) in enzyme inhibition assays. This discrepancy may stem from steric hindrance vs. electronic effects. Researchers should cross-validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Methodological Fix : Standardize assay pH and temperature, as sulfonamide ionization states affect activity .

Q. What strategies optimize synthetic yield under varying reaction conditions?

A comparative study of derivatives (see table below) highlights key factors:

| Derivative | Substituent | Yield (%) | Molecular Weight | Key Condition |

|---|---|---|---|---|

| 10c | 4-chlorophenyl | 11 | 379.90 | DCM, 40°C, 12h |

| 10e | 4-methoxyphenyl | 52 | 375.49 | DMF, 60°C, 8h |

| 10i | 4-bromophenyl | 23 | 424.36 | THF, RT, 24h |

Optimal conditions include polar aprotic solvents (e.g., DMF) and elevated temperatures to accelerate sulfonylation .

Q. How does diazepane ring conformation influence pharmacological activity?

Molecular dynamics simulations reveal that the chair conformation of the diazepane ring enhances binding to hydrophobic enzyme pockets. For instance, derivatives with bulky N-methyl groups (e.g., 10j) exhibit reduced flexibility, lowering entropic penalties during target engagement. Researchers should use density functional theory (DFT) to model ring puckering effects .

Q. What are common pitfalls in interpreting NMR data for this compound?

- Spin-Spin Coupling : Overlapping signals between diazepane protons and aromatic substituents (e.g., 10d’s 4-methylphenyl group) can lead to misinterpretation. Use 2D-COSY to resolve coupling networks.

- Solvent Artifacts : Residual DMSO-d₆ peaks may mask sulfonamide protons. Deuterated chloroform is preferred .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.